molecular formula C22H16Cl2N4O3 B11999204 2-(((2-(2,3-Dichlorobenzylidene)hydrazino)(oxo)acetyl)amino)-N-phenylbenzamide CAS No. 765908-72-3

2-(((2-(2,3-Dichlorobenzylidene)hydrazino)(oxo)acetyl)amino)-N-phenylbenzamide

Cat. No.: B11999204
CAS No.: 765908-72-3
M. Wt: 455.3 g/mol
InChI Key: HRTCFZJNUWMWSX-DHRITJCHSA-N
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Description

2-(((2-(2,3-Dichlorobenzylidene)hydrazino)(oxo)acetyl)amino)-N-phenylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dichlorobenzylidene group, a hydrazino group, and a phenylbenzamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((2-(2,3-Dichlorobenzylidene)hydrazino)(oxo)acetyl)amino)-N-phenylbenzamide typically involves the condensation of 2,3-dichlorobenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then reacted with an appropriate acylating agent, such as acetyl chloride, to introduce the oxoacetyl group. Finally, the resulting compound is coupled with N-phenylbenzamide under suitable conditions to yield the target compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve high yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(((2-(2,3-Dichlorobenzylidene)hydrazino)(oxo)acetyl)amino)-N-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The dichlorobenzylidene group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.

    Medicine: It may have therapeutic potential due to its unique chemical properties.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(((2-(2,3-Dichlorobenzylidene)hydrazino)(oxo)acetyl)amino)-N-phenylbenzamide is not well-documented. its structure suggests that it may interact with biological targets through hydrogen bonding, hydrophobic interactions, and covalent bonding. The dichlorobenzylidene group may play a role in binding to specific enzymes or receptors, while the hydrazino and oxoacetyl groups could be involved in redox reactions and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(((2-(3,4-Dimethoxybenzylidene)hydrazino)(oxo)acetyl)amino)-N-phenylbenzamide
  • 2-(((2-(3-Allyl-2-hydroxybenzylidene)hydrazino)(oxo)acetyl)amino)-N-phenylbenzamide
  • 2-(((2-(4-Bromobenzylidene)hydrazino)(oxo)acetyl)amino)-N-phenylbenzamide

Uniqueness

2-(((2-(2,3-Dichlorobenzylidene)hydrazino)(oxo)acetyl)amino)-N-phenylbenzamide is unique due to the presence of the 2,3-dichlorobenzylidene group, which imparts distinct chemical and biological properties. This group may enhance the compound’s reactivity and potential biological activity compared to similar compounds with different substituents.

Properties

765908-72-3

Molecular Formula

C22H16Cl2N4O3

Molecular Weight

455.3 g/mol

IUPAC Name

N'-[(E)-(2,3-dichlorophenyl)methylideneamino]-N-[2-(phenylcarbamoyl)phenyl]oxamide

InChI

InChI=1S/C22H16Cl2N4O3/c23-17-11-6-7-14(19(17)24)13-25-28-22(31)21(30)27-18-12-5-4-10-16(18)20(29)26-15-8-2-1-3-9-15/h1-13H,(H,26,29)(H,27,30)(H,28,31)/b25-13+

InChI Key

HRTCFZJNUWMWSX-DHRITJCHSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C(=O)N/N=C/C3=C(C(=CC=C3)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C(=O)NN=CC3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

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